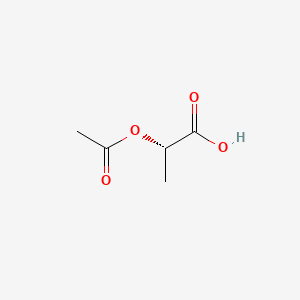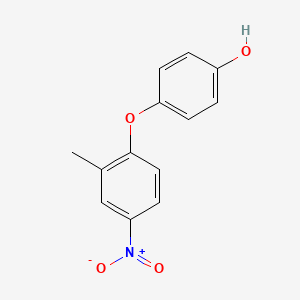
(S)-(-)-2-Acetoxypropionic acid
概要
説明
(S)-(-)-2-Acetoxypropionic acid is a chiral organic compound with the molecular formula C5H8O4. It is an ester derivative of lactic acid and is known for its applications in various chemical and biological processes. The compound is characterized by its optical activity, with the (S)-enantiomer being the active form.
準備方法
Synthetic Routes and Reaction Conditions: (S)-(-)-2-Acetoxypropionic acid can be synthesized through several methods. One common approach involves the esterification of (S)-lactic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild heating conditions to yield the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to achieve high enantiomeric purity. Enzymatic esterification using lipases is a preferred method due to its specificity and efficiency. The process involves the reaction of (S)-lactic acid with acetic acid or acetic anhydride in the presence of a lipase enzyme, resulting in the formation of this compound with high optical purity.
化学反応の分析
Types of Reactions: (S)-(-)-2-Acetoxypropionic acid undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (S)-lactic acid and acetic acid.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming (S)-2-hydroxypropionic acid.
Common Reagents and Conditions:
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Major Products Formed:
Hydrolysis: (S)-lactic acid and acetic acid.
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: (S)-2-hydroxypropionic acid.
科学的研究の応用
(S)-(-)-2-Acetoxypropionic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Biology: Serves as a substrate in enzymatic studies to investigate enzyme specificity and activity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of biodegradable polymers and as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism of action of (S)-(-)-2-Acetoxypropionic acid involves its interaction with specific molecular targets, depending on its application. In enzymatic reactions, the compound acts as a substrate, undergoing transformation by the enzyme to yield specific products. The pathways involved typically include ester hydrolysis, oxidation, and reduction, depending on the enzyme and reaction conditions.
類似化合物との比較
(S)-(-)-2-Acetoxypropionic acid can be compared with other similar compounds such as:
®-(+)-2-Acetoxypropionic acid: The enantiomer of this compound, which has different optical activity and may exhibit different biological activity.
Lactic acid esters: Other esters of lactic acid, such as methyl lactate and ethyl lactate, which have similar chemical properties but differ in their ester groups.
2-Hydroxypropionic acid: The hydrolyzed form of this compound, which lacks the ester group and has different reactivity.
The uniqueness of this compound lies in its chiral nature and its specific applications in chiral synthesis and enzymatic studies, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
(2S)-2-acetyloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLNOANVTIKPEE-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975744 | |
| Record name | 2-(Acetyloxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6034-46-4 | |
| Record name | (2S)-2-(Acetyloxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6034-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Acetyloxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions using thallium tris-[(S)-(-)-triacetoxypropionate] in aqueous (S)-(-)-2-Acetoxypropionic acid. What is the role of this compound in this reaction?
A1: While the paper [] doesn't delve into the specific mechanistic role of this compound, it's likely functioning as a solvent in this scenario. The authors were investigating various reaction conditions for the thallium(III)-mediated oxidation of 2-(3,4-dihydronaphthalen-1-yl)-ethanol. Using this compound as a solvent, alongside its corresponding thallium salt, could influence the reaction pathway or product distribution compared to other solvents. Further investigation would be needed to determine its precise role beyond a solvent.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)
